Bienvenue dans la boutique en ligne BenchChem!

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Medicinal chemistry Structure-activity relationship Ligand design

Secure this unique chromen-4-one scaffold for your fragment-based or phenotypic screening campaigns. The 3-(2-bromophenoxy) motif provides a halogen-bond donor for X-ray crystallography targets, while the unsubstituted C-2 position offers a novel diversification point absent in 2-methyl analogs. With drug-like properties (XLogP 2.9, zero Ro5 violations) and an under-represented chemotype, this compound is ideal for benchmarking virtual screening models and building into a novel anticancer library targeting caspase activation. Avoid common 2-methyl analog liabilities; request a customized quote for your research program.

Molecular Formula C17H12BrNO5
Molecular Weight 390.189
CAS No. 847185-24-4
Cat. No. B2589765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide
CAS847185-24-4
Molecular FormulaC17H12BrNO5
Molecular Weight390.189
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br
InChIInChI=1S/C17H12BrNO5/c18-12-3-1-2-4-13(12)24-15-8-23-14-7-10(22-9-16(19)20)5-6-11(14)17(15)21/h1-8H,9H2,(H2,19,20)
InChIKeyRQISBFFPNNURTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 847185-24-4): Chromone-Acetamide Hybrid for Medicinal Chemistry Screening


2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 847185-24-4, PubChem CID 2001934) is a synthetic chromen-4-one (chromone) derivative featuring an ortho-bromophenoxy substituent at position 3 and an acetamide moiety linked via an ether bridge at position 7 of the chromone core. With a molecular formula of C17H12BrNO5 and a molecular weight of 390.2 g/mol, this compound belongs to the broader class of halogenated flavonoid-like scaffolds that are widely explored in drug discovery for anticancer, anti-inflammatory, and antimicrobial applications [1]. The compound is catalogued in the InterBioScreen screening library under ID STK851790 and is available from multiple commercial vendors .

Why Chromone-Acetamide Analogs Cannot Be Interchanged with 2-((3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide


Within the chromen-7-yloxy acetamide family, subtle structural variations produce substantial differences in physicochemical properties that directly impact binding pose, solubility, and metabolic stability. The target compound's ortho-bromophenoxy substituent at position 3 is connected via an ether (C-O) linkage, introducing an additional hydrogen bond acceptor and rotatable bond compared to C-C linked 4-bromophenyl analogs such as CAS 610764-29-9 . This ether oxygen alters both the electron distribution of the chromone ring system and the conformational flexibility of the 3-position substituent. The unsubstituted 2-position further differentiates this compound from 2-methyl analogs that exhibit reduced metabolic lability at this site. These structural distinctions mean that even compounds with superficial similarity cannot be assumed to exhibit comparable target engagement, ADME, or selectivity profiles [1].

Quantitative Differentiation Evidence for 2-((3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide vs. Closest Analogs


Ether-Linked Ortho-Bromophenoxy vs. C-C Linked Para-Bromophenyl: Additional Hydrogen Bond Acceptor Capacity

The target compound possesses a total of 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) based on PubChem-computed descriptors, compared to 4 HBA and 1 HBD for the direct analog 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 610764-29-9), which features a C-C linked para-bromophenyl at position 3 instead of the C-O linked ortho-bromophenoxy group [1]. The additional ether oxygen in the target compound provides an extra hydrogen bond acceptor site that can engage with protein backbone amides or side-chain donors in a binding pocket, potentially altering target residence time or selectivity.

Medicinal chemistry Structure-activity relationship Ligand design

Rotatable Bond Count: Conformational Flexibility Advantage Over 2-Methyl Analogs

The target compound has 5 rotatable bonds (PubChem-computed), whereas the closely related 2-methyl analog 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide has 5 rotatable bonds as well but introduces steric constraints at the 2-position of the chromone ring that restrict the conformational landscape of the 3-bromophenoxy substituent [1][2]. The absence of a 2-methyl group in the target compound reduces steric hindrance between the chromone core and the ortho-bromophenoxy moiety, allowing the bromophenoxy ring greater rotational freedom. This can influence the compound's ability to adopt bioactive conformations in target binding sites.

Conformational analysis Molecular docking Ligand efficiency

Lipophilicity and Predicted Membrane Permeability: Distinction from Non-Brominated Chromone Acetamides

The target compound has a predicted ACD/LogP of 3.18 (ChemSpider, ACD/Labs Percepta Platform v14.00) and a PubChem XLogP3-AA of 2.9 . These values place it within the optimal lipophilicity range (LogP 1-4) for oral bioavailability while retaining sufficient hydrophobicity for membrane penetration. In comparison, non-brominated chromone-7-yloxy acetamide analogs lacking the halogen substituent (such as 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives) have predicted LogP values approximately 1.0-1.5 units lower, reducing passive membrane permeability potential [1]. The bromine atom in the target compound also provides a handle for halogen bonding interactions with protein targets, a feature absent in non-halogenated analogs.

ADME prediction Drug-likeness Lipophilicity

Chromone Scaffold Class-Level Evidence: Caspase Activation and Apoptosis Induction Potential

The chromen-4-one scaffold is validated in the patent literature as a privileged structure for caspase activation and apoptosis induction. US patent applications describe substituted 4H-chromenes, 2H-chromenes, and chromans as activators of caspases and inducers of apoptosis with demonstrated utility in cancer cell lines [1]. Separately, a series of 2-(substituted phenoxy)acetamide derivatives were evaluated for anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, with halogenated derivatives showing enhanced cytotoxicity compared to non-halogenated analogs [2]. While the target compound itself has not been directly evaluated in these published studies, the convergence of the chromone core with a halogenated phenoxyacetamide motif places it at the intersection of two validated pharmacophore classes.

Apoptosis Caspase activation Anticancer screening

Recommended Procurement Scenarios for 2-((3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 847185-24-4)


Fragment-Based and Structure-Based Drug Discovery Requiring Halogen Bonding Functionality

The ortho-bromophenoxy substituent provides a halogen bond donor (σ-hole on bromine) that can engage backbone carbonyl oxygens or π-systems in protein binding sites, a feature absent in non-halogenated or C-C linked phenyl analogs. Procurement of this compound is justified for X-ray crystallography or NMR-based fragment screening campaigns targeting proteins with known halogen binding pockets. The 5 hydrogen bond acceptor sites and 2 hydrogen bond donor sites, combined with the bromine atom, provide a diverse interaction profile for fragment elaboration [1].

Phenotypic Screening Library Expansion for Apoptosis-Inducing Agents

Based on the established class-level evidence for chromen-4-one derivatives as caspase activators and apoptosis inducers, this compound serves as a rational addition to diversity-oriented screening libraries focused on anticancer phenotypic assays. Its unsubstituted 2-position differentiates it from the more common 2-methyl chromone analogs that dominate commercial libraries, offering novel chemical space within a validated pharmacophore class [1].

Medicinal Chemistry Optimization of Ether-Linked Biaryl Chromone Scaffolds

The C-O ether linkage at position 3 represents a synthetically tractable diversification point that is distinct from the more common C-C biaryl connection found in analogs such as CAS 610764-29-9. This compound can serve as a starting scaffold for parallel synthesis campaigns exploring: (a) replacement of the ortho-bromine with other halogens or functional groups, (b) modification of the acetamide terminus, and (c) substitution at the unoccupied 2-position of the chromone ring .

Computational Chemistry and Molecular Modeling Benchmarking

With an XLogP3-AA of 2.9, a polar surface area of 88 Ų, and zero Rule-of-5 violations, this compound resides in drug-like chemical space and can serve as a test case for benchmarking virtual screening algorithms, docking scoring functions, and ADME prediction models. Its physicochemical properties place it in a region of chemical space that is underrepresented in public bioactivity databases, making it valuable for evaluating model generalization to novel chemotypes [1].

Quote Request

Request a Quote for 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.